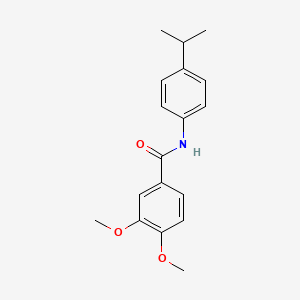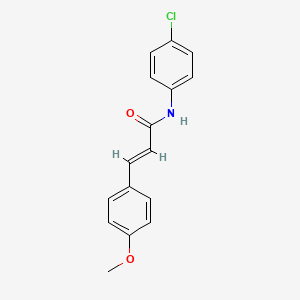
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide, also known as Chloroacetanilide, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide involves the inhibition of photosynthesis in plants by blocking the electron transport chain. This results in the accumulation of adenosine triphosphate (ATP) and the depletion of nicotinamide adenine dinucleotide phosphate (NADP+), which ultimately leads to the death of the plant. In humans, this compound has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide vary depending on the organism and the dosage used. In plants, this compound has been shown to cause chlorosis, stunting, and death. In humans, it has been shown to have analgesic, antipyretic, and anti-inflammatory effects. Additionally, this compound has been shown to have toxic effects on the liver and kidneys at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide in lab experiments include its high purity, low cost, and wide availability. Additionally, this compound has well-established methods of synthesis and has been extensively studied for its potential applications in various fields of science. However, the limitations of using this compound include its potential toxicity at high doses, its limited solubility in water, and its potential to interfere with other biochemical pathways.
Direcciones Futuras
There are many future directions for the study of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide. One potential area of research is the development of new herbicides, insecticides, and fungicides based on the structure of this compound. Additionally, this compound could be further studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent. Finally, the potential toxic effects of this compound on the liver and kidneys could be further studied to better understand its safety profile.
Métodos De Síntesis
The synthesis of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide can be achieved through various methods, including the reaction of 2,3-dimethylaniline with chloroacetyl chloride in the presence of an acid catalyst. This reaction produces the desired compound in high yield and purity. Other methods include the reaction of 2,3-dimethylaniline with chloroacetic acid in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide is widely used in scientific research due to its ability to inhibit photosynthesis in plants. This compound is also used as a herbicide, insecticide, and fungicide. Additionally, it has been studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWPDPGACXMWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)



![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)



![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)